molecular formula C16H25NO2 B8400001 N-Ethyl-4-hydroxy-4-(3-(1-methylethoxy)phenyl)piperidine

N-Ethyl-4-hydroxy-4-(3-(1-methylethoxy)phenyl)piperidine

Cat. No. B8400001
M. Wt: 263.37 g/mol
InChI Key: CCNDSMHTIFXPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-4-hydroxy-4-(3-(1-methylethoxy)phenyl)piperidine is a useful research compound. Its molecular formula is C16H25NO2 and its molecular weight is 263.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Ethyl-4-hydroxy-4-(3-(1-methylethoxy)phenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-4-hydroxy-4-(3-(1-methylethoxy)phenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Ethyl-4-hydroxy-4-(3-(1-methylethoxy)phenyl)piperidine

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

1-ethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-ol

InChI

InChI=1S/C16H25NO2/c1-4-17-10-8-16(18,9-11-17)14-6-5-7-15(12-14)19-13(2)3/h5-7,12-13,18H,4,8-11H2,1-3H3

InChI Key

CCNDSMHTIFXPDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)(C2=CC(=CC=C2)OC(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-bromo-3-(1-methylethoxy)benzene (5.0 g, 23 mmol) in anhydrous tetrahydrofuran (50 ml) at −78° C. under an atmosphere of nitrogen was added n-butyllithium (1.6M in hexane, 13.7 ml, 22 mmol) dropwise. The reaction mixture was stirred for 1 h at −78° C., before N-ethyl-4-piperidone (2.95 ml, 22 mmol) was added dropwise at −78° C. over 15 minutes, and the reaction mixture was then warmed to −20° C. over 30 minutes. The solution was poured onto 2N aqueous hydrochloric acid (35 ml) and this was further acidified to pH 1 with concentrated hydrochloric acid. Hexane (50 ml) was added and the two layers were separated. The organic layer was discarded and the pH of the aqueous layer was adjusted to 14 using sodium hydroxide pellets. The basic aqueous layer was extracted with hexane:diethyl ether (1:1, 5×50 ml) and the combined extracts were dried (MgSO4) and concentrated to give the title compound as a crude oil (4.2 g, 73% crude yield) which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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